
4-(4-Fluorophenyl)-1,3-thiazole
描述
The compound 4-(4-Fluorophenyl)-1,3-thiazole is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen in the ring. The presence of the fluorophenyl group suggests potential for various biological activities, as fluorine atoms are often incorporated into molecules to enhance their pharmacological properties. While the provided papers do not directly discuss 4-(4-Fluorophenyl)-1,3-thiazole, they do provide insights into the properties and activities of structurally related compounds, which can be extrapolated to hypothesize about the characteristics of the compound .
Synthesis Analysis
The synthesis of fluorinated benzothiazoles, as described in the first paper, involves modifications to the Jacobsen cyclization process, which allows for the production of pure samples of target compounds . This suggests that a similar synthetic approach could potentially be applied to the synthesis of 4-(4-Fluorophenyl)-1,3-thiazole, although the specifics would depend on the starting materials and desired substituents.
Molecular Structure Analysis
The molecular structure of related compounds, such as imidazo[2,1-b][1,3,4]thiadiazoles, has been determined using techniques like X-ray crystallography, which reveals intermolecular interactions and the planarity of the molecule . These studies indicate that the presence of a fluorine atom can influence the molecular conformation and packing within the crystal lattice, which could also be relevant for the structure of 4-(4-Fluorophenyl)-1,3-thiazole.
Chemical Reactions Analysis
The reactivity of thiazole derivatives can be influenced by the presence of substituents. For instance, the condensation reactions involving thiazolidine derivatives lead to the formation of region-isomeric thiazoloquinoxalines . This implies that 4-(4-Fluorophenyl)-1,3-thiazole could also participate in various chemical reactions, potentially leading to the formation of new heterocyclic compounds with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are often influenced by their molecular structure. For example, the introduction of a fluorophenyl group in triazole structures has been shown to result in compounds with new properties . Similarly, the presence of a fluorophenyl group in 4-(4-Fluorophenyl)-1,3-thiazole is likely to affect its physical and chemical properties, such as solubility, boiling and melting points, and reactivity.
作用机制
Target of Action
Similar compounds have been found to interact with various proteins and enzymes . For instance, a compound with a similar structure, (4E)-N-(4-fluorophenyl)-4-[(phenylcarbonyl)imino]-4H-pyrazole-3-carboxamide, has been found to target Cyclin-dependent kinase 2 .
Biochemical Pathways
For example, a compound with a similar structure, 4-(4-Fluorophenyl)benzoic acid, has been found to bind to Bcl-2, a protein involved in the regulation of apoptosis .
Pharmacokinetics
For instance, a study on 2-(4-fluorophenyl)imidazol-5-ones showed that these compounds exhibited good absorption and distribution properties .
Result of Action
For example, a compound with a similar structure, 4-(4-Fluorophenyl)benzoic acid, has been found to bind to Bcl-2, potentially inhibiting the protein and inducing apoptosis .
Action Environment
For instance, a study found that a similar compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one, acted as a corrosion inhibitor in an acidic environment .
安全和危害
属性
IUPAC Name |
4-(4-fluorophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNS/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHMTXKJVROLQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311207 | |
| Record name | 4-(4-Fluorophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-1,3-thiazole | |
CAS RN |
383145-29-7 | |
| Record name | 4-(4-Fluorophenyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383145-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Fluorophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions theoretical calculations were performed using DFT. What insights did these calculations provide about the 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole molecule?
A1: The DFT calculations using B3LYP/cc-pVDZ and LanL2MB basis sets provided a comprehensive understanding of the molecule's characteristics. Specifically, the calculations revealed:
- Structural Insights: These calculations helped determine the bond lengths and angles within the molecule, offering a precise picture of its 3D conformation. []
- Vibrational Frequencies: Theoretical infrared (IR) and Raman frequencies were determined, aiding in the interpretation of experimental spectroscopic data. []
- Electronic Properties: The calculations explored the frontier molecular orbitals (FMOs), both occupied and unoccupied, giving insights into the molecule's reactivity and potential interactions. []
- Charge Distribution: A molecular electrostatic potential (MEP) map was generated, highlighting areas of electron density and deficiency. This information is crucial for understanding how the molecule might interact with other molecules, including potential drug targets. []
Q2: The abstract mentions a "Reduced Density Gradient graph." How does this computational tool contribute to understanding the 4-(4-Fluorophenyl)-1,3-thiazole derivative?
A2: The Reduced Density Gradient (RDG) analysis, alongside Electron Localization Function (ELF) and Localized Orbital Locator (LOL) analyses, was employed to visualize and characterize the non-covalent interactions present within the 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole molecule. [] Understanding these weak interactions is critical for comprehending the molecule's overall stability and its potential binding affinity to target proteins.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




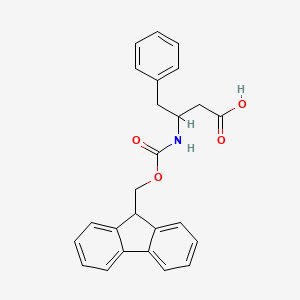
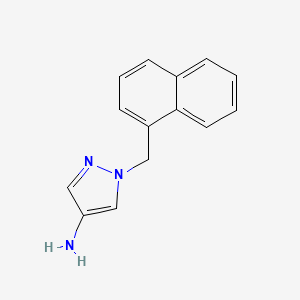

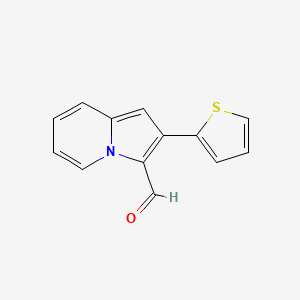
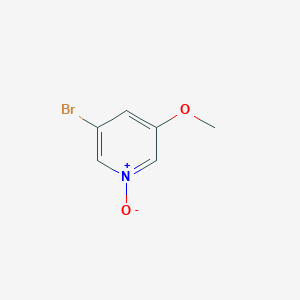
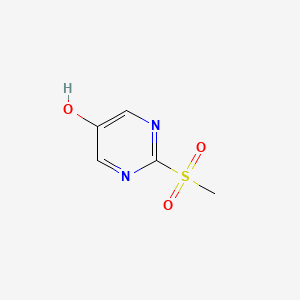
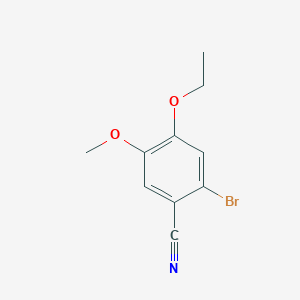


![N-[4-(acetylamino)benzyl]-2-chloroacetamide](/img/structure/B1335352.png)


![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine](/img/structure/B1335358.png)